[4-(3-chlorophenyl)-7-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-ethylphenyl)methanone
Description
Molecular Architecture and IUPAC Nomenclature
Systematic Naming and Formula Derivation
The IUPAC name of the compound is derived through hierarchical prioritization of functional groups and substituents. The parent structure is the 1,4-benzothiazine ring system, modified by sulfone groups at positions 1 and 1 (denoted as 1,1-dioxido). Substituents include:
- A 3-chlorophenyl group at position 4
- A fluorine atom at position 7
- A (4-ethylphenyl)methanone group at position 2
The systematic name follows as 4-(3-chlorophenyl)-7-fluoro-1,1-dioxido-2-(4-ethylbenzoyl)-4H-1,4-benzothiazine . The molecular formula is C~24~H~18~ClFNO~3~S , calculated by summing contributions from the benzothiazine core (C~8~H~5~NO~2~S), 3-chlorophenyl (C~6~H~4~Cl), fluorine (F), and 4-ethylbenzoyl (C~9~H~9~O).
Table 1: Molecular Formula Breakdown
| Component | Contribution | Total Atoms |
|---|---|---|
| Benzothiazine core | C~8~H~5~NO~2~S | C8, H5, N, O2, S |
| 3-Chlorophenyl | C~6~H~4~Cl | C6, H4, Cl |
| Fluorine | F | F |
| 4-Ethylbenzoyl | C~9~H~9~O | C9, H9, O |
| Total | C~24~H~18~ClFNO~3~S |
Stereoelectronic Features
The sulfone groups induce electron-withdrawing effects, flattening the benzothiazine ring and enhancing resonance stabilization. The 3-chlorophenyl substituent at position 4 introduces steric bulk, while the 4-ethylbenzoyl group at position 2 creates a conjugated π-system extending into the methanone moiety.
Properties
IUPAC Name |
[4-(3-chlorophenyl)-7-fluoro-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-ethylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClFNO3S/c1-2-15-6-8-16(9-7-15)23(27)22-14-26(19-5-3-4-17(24)12-19)20-11-10-18(25)13-21(20)30(22,28)29/h3-14H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGBOZDMUWYNQEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2=CN(C3=C(S2(=O)=O)C=C(C=C3)F)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClFNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-chlorophenyl)-7-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Benzothiazinone Core: This step involves the cyclization of a suitable precursor, such as a 2-aminobenzenesulfonamide, with a chlorinated aromatic aldehyde under acidic conditions to form the benzothiazinone core.
Introduction of the Fluoro Group: The fluoro group can be introduced via electrophilic fluorination using reagents like Selectfluor.
Attachment of the Chlorophenyl and Ethylphenyl Groups: These groups can be introduced through Friedel-Crafts acylation reactions using the corresponding chlorophenyl and ethylphenyl acyl chlorides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens (e.g., bromine) for halogenation.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound shows promise in several areas of medicinal chemistry:
Antimicrobial Activity
Research indicates that benzothiazine derivatives exhibit antimicrobial properties. The presence of halogen atoms in the structure may enhance the compound's ability to interact with microbial enzymes or cell membranes, potentially leading to effective antimicrobial agents.
Anticancer Properties
Studies have suggested that compounds similar to this one can inhibit specific cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The unique structural attributes may allow for selective targeting of cancerous cells while sparing normal cells.
Enzyme Inhibition
The compound's ability to inhibit specific enzymes can be leveraged in drug design. For instance, it may act as an inhibitor for key enzymes involved in metabolic pathways related to various diseases.
Biological Research
In biological research, this compound can serve as a valuable tool:
Molecular Probes
Due to its unique structure, the compound can be utilized as a molecular probe in biochemical assays to study enzyme activity or cellular processes.
Drug Development
The compound's characteristics make it a candidate for further modifications aimed at enhancing bioavailability and efficacy in therapeutic applications. Its derivatives could be synthesized and tested for improved pharmacological profiles.
Material Science
The applications extend beyond biology into material science:
Organic Electronics
Benzothiazine derivatives are being explored for their potential use in organic electronic devices due to their electronic properties. This compound may contribute to the development of organic semiconductors or photovoltaic materials.
Coatings and Polymers
The chemical stability and reactivity of this compound could make it suitable for use in specialized coatings or polymer formulations that require enhanced durability or specific functional properties.
Case Studies
Mechanism of Action
The mechanism of action of 4-(3-chlorophenyl)-7-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chlorophenyl and fluoro groups enhances its binding affinity and specificity, allowing it to modulate the activity of these targets. This modulation can lead to changes in cellular pathways, resulting in the desired therapeutic effects.
Comparison with Similar Compounds
Substituent Effects
- Electronic Effects: The 3-chlorophenyl group in the target compound introduces electron-withdrawing effects, which may enhance electrophilic reactivity or influence binding interactions compared to the methyl-substituted analogs.
- Steric Considerations : The 3-chlorophenyl group (meta-substitution) and 4-methylphenyl (para-substitution) exhibit distinct steric environments. Para-substituted analogs may exhibit better molecular packing in crystalline phases, while meta-substitution could disrupt symmetry, affecting crystallization behavior .
Hypothetical Pharmacological Implications
- Chlorine vs. Methyl Groups : The chlorine atom’s electronegativity may enhance interactions with biological targets (e.g., hydrogen bonding or dipole interactions) compared to methyl groups. This could improve binding affinity in enzyme inhibition or receptor modulation scenarios.
- Fluorine Substitution : The 7-fluoro substituent, common across all compounds, likely improves metabolic stability and membrane permeability, a feature critical in CNS-targeting drugs.
Biological Activity
The compound 4-(3-chlorophenyl)-7-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-ethylphenyl)methanone , also referred to as EVT-2772096, is a member of the benzothiazine class known for its diverse biological activities. This article discusses its biological properties, potential therapeutic applications, and relevant research findings.
Structural Characteristics
The compound has a complex structure characterized by:
- Molecular Formula : CHClFNOS
- Key Functional Groups : Chlorophenyl and ethylphenyl groups, which enhance lipophilicity and bioavailability.
- Mechanism of Action : Similar compounds have shown efficacy through enzyme inhibition and disruption of cellular processes, although specific mechanisms for this compound require further study.
Biological Activity
Research indicates that benzothiazine derivatives exhibit a range of biological activities including:
- Antimicrobial Properties : Some studies have demonstrated that similar compounds possess antibacterial and antifungal activities due to their ability to disrupt microbial cell structures.
| Activity Type | Description |
|---|---|
| Antibacterial | Inhibits bacterial growth by disrupting cell wall synthesis. |
| Antitumor | Induces apoptosis in cancer cells through various signaling pathways. |
Case Studies and Research Findings
- Antitumor Activity : A study on related benzothiazine derivatives indicated significant antitumor effects in xenograft models. For instance, compounds with similar structural features showed complete tumor stasis in gastric carcinoma models following oral administration .
- Enzyme Inhibition : Research has highlighted the potential of benzothiazine derivatives to act as inhibitors for specific kinases, which are critical in cancer progression. The presence of halogen substituents like chlorine and fluorine enhances the binding affinity to target enzymes .
- Pharmacokinetics : Investigations into the pharmacokinetic profiles of benzothiazines suggest favorable absorption and distribution characteristics due to their lipophilic nature .
Synthesis Pathways
The synthesis of this compound typically involves multi-step organic reactions:
- Starting Materials : Utilization of commercially available aromatic compounds.
- Key Reactions :
- Friedel-Crafts acylation to introduce the methanone group.
- Selective halogenation to incorporate the chlorophenyl group.
Future Directions
Given its promising biological activities, further research is warranted to explore:
- In Vivo Studies : To assess the therapeutic potential in various disease models.
- Structure-Activity Relationship (SAR) : To optimize the compound's efficacy and selectivity against specific biological targets.
Q & A
What are the key synthetic pathways for constructing the 1,4-benzothiazine-1,1-dioxide core in this compound?
Level: Basic
The 1,4-benzothiazine-1,1-dioxide moiety can be synthesized via cyclization reactions involving sulfonamide intermediates. A common approach involves:
- Step 1: Reacting 2-aminothiophenol derivatives with chloroacetic acid to form a thiazine ring.
- Step 2: Oxidation using hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) to introduce the 1,1-dioxide group.
- Step 3: Functionalization at the 2-position via Friedel-Crafts acylation using 4-ethylbenzoyl chloride in the presence of AlCl₃ .
Data Table:
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | 2-Amino-5-fluorothiophenol + ClCH₂COOH, EtOH, reflux | 65–70 |
| 2 | H₂O₂, AcOH, 50°C | 85 |
| 3 | 4-Ethylbenzoyl chloride, AlCl₃, DCM, 0°C→RT | 55 |
How can conflicting NMR data for the methanone substituent be resolved?
Level: Advanced
Discrepancies in carbonyl (C=O) chemical shifts (e.g., 190–205 ppm in ¹³C NMR) may arise from:
- Solvent effects : Polar solvents (DMSO-d₶) deshield the carbonyl group compared to CDCl₃.
- Crystal packing : X-ray diffraction (e.g., as in ) can confirm bond lengths and angles, resolving ambiguities.
- Dynamic effects : Variable-temperature NMR (VT-NMR) can detect rotational barriers around the C=O axis.
What in vitro assays are suitable for evaluating its biological activity?
Level: Basic
- Receptor binding : Radioligand displacement assays (e.g., GABAₐ or NMDA receptors) using tritiated ligands .
- Enzyme inhibition : Kinase inhibition profiling (IC₅₀ determination) with ATP-Glo assays .
- Cellular permeability : Caco-2 monolayer assays to predict blood-brain barrier penetration.
How does the 3-chlorophenyl substituent influence its pharmacokinetic properties?
Level: Advanced
The 3-chlorophenyl group enhances metabolic stability by:
- Reducing CYP450-mediated oxidation : Chlorine’s electron-withdrawing effect deactivates the ring toward hydroxylation.
- Increasing lipophilicity : LogP increases by ~0.5 units compared to unsubstituted phenyl, improving membrane permeability.
Data Table:
| Substituent | Metabolic Half-life (Human Liver Microsomes) | LogP |
|---|---|---|
| 3-Cl-Ph | >120 min | 3.8 |
| 4-F-Ph | 90 min | 3.3 |
What experimental design considerations are critical for reproducibility in crystallography studies?
Level: Advanced
- Solvent selection : Use low-boiling-point solvents (e.g., EtOAc) to avoid inclusion compounds.
- Crystallization method : Slow evaporation vs. diffusion (e.g., hexane layered over DCM) affects crystal quality .
- Temperature control : Cooling rates >1°C/min may induce polymorphic transitions.
How can impurities from Friedel-Crafts acylation be minimized?
Level: Basic
- Catalyst optimization : Use anhydrous AlCl₃ with strict moisture control (<50 ppm H₂O).
- Workup protocol : Quench with ice-cold HCl (1M) to hydrolyze acylated byproducts.
- Chromatography : Silica gel column with gradient elution (hexane → EtOAc) removes unreacted benzoyl chloride .
What analytical techniques validate the 1,1-dioxide moiety?
Level: Basic
- IR spectroscopy : Strong S=O stretches at 1150–1250 cm⁻¹ and 1300–1350 cm⁻¹ .
- Mass spectrometry : ESI-MS in negative ion mode shows [M-H]⁻ peaks with isotopic patterns confirming Cl/F atoms.
- X-ray crystallography : Sulfone bond lengths (~1.43 Å) and O=S=O angles (~120°) confirm geometry .
How do structural analogs compare in selectivity for kinase targets?
Level: Advanced
- Substituent effects : 4-Ethylphenyl enhances selectivity for JAK2 over JAK1 (Ki = 12 nM vs. 180 nM) due to steric interactions with the ATP-binding pocket.
- Fluorine position : 7-Fluorine improves solubility without compromising binding affinity .
Data Table:
| Analog (R-group) | JAK2 Ki (nM) | JAK3 Ki (nM) |
|---|---|---|
| 4-Ethylphenyl | 12 | 450 |
| 4-Methoxyphenyl | 35 | 220 |
What methodologies address low yields in final coupling steps?
Level: Advanced
- Microwave-assisted synthesis : 30% yield increase at 100°C for 10 min vs. 24h conventional heating.
- Protecting groups : Boc-protection of the benzothiazine nitrogen prevents side reactions during acylation .
- Flow chemistry : Continuous processing reduces decomposition of sensitive intermediates.
How can degradation products in stability studies be characterized?
Level: Advanced
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
